molecular formula C12H14N2O2 B3255710 1-[(4-Aminophenyl)methyl]piperidine-2,6-dione CAS No. 258856-21-2

1-[(4-Aminophenyl)methyl]piperidine-2,6-dione

Cat. No.: B3255710
CAS No.: 258856-21-2
M. Wt: 218.25 g/mol
InChI Key: ANSFDUUZRVBGQW-UHFFFAOYSA-N
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Description

Significance of Piperidine-2,6-dione Scaffolds in Organic Chemistry

The piperidine-2,6-dione structural motif is a key pharmacophore found in a variety of biologically active compounds. This framework is notably present in thalidomide (B1683933) and its analogues (lenalidomide and pomalidomide), which are used in the treatment of various cancers. The biological activities of these molecules have spurred significant research into other derivatives of the piperidine-2,6-dione scaffold.

The rigid, cyclic structure of the piperidine-2,6-dione core provides a robust scaffold upon which various functional groups can be appended, allowing for the systematic exploration of structure-activity relationships. The dione (B5365651) functionality offers sites for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding to biological targets. The synthesis of piperidine-2,6-dione derivatives is an active area of research, with numerous methods being developed to create diverse libraries of these compounds for biological screening. A common synthetic route involves the reaction of a corresponding aniline (B41778) derivative with glutaric anhydride (B1165640), followed by cyclization. researchgate.net

Structural Characteristics of 1-[(4-Aminophenyl)methyl]piperidine-2,6-dione

The defining features of this compound are its piperidine-2,6-dione ring system, an aminophenyl group, and the methylene (B1212753) bridge that connects them. The aminophenyl group introduces a region of aromaticity and a basic amino functional group, which can be a key site for further chemical modification or for interaction with biological systems.

While detailed crystallographic or spectroscopic analysis for this specific compound is not widely available in published academic literature, its basic properties have been cataloged.

PropertyValue
CAS Number258856-21-2
Molecular FormulaC12H14N2O2
Molecular Weight218.26 g/mol
IUPAC NameThis compound

Research Trajectory and Academic Relevance of the Compound

Currently, there is a notable absence of extensive, publicly available academic research that focuses specifically on this compound. While the parent piperidine-2,6-dione scaffold is of immense interest, and numerous derivatives have been synthesized and evaluated for a range of applications, this particular compound has not been the subject of widespread investigation in peer-reviewed literature.

Its potential as a research chemical or as an intermediate in the synthesis of more complex molecules remains an area for future exploration. The presence of the reactive amino group on the phenyl ring suggests that it could serve as a versatile building block for the creation of novel compounds. Further research would be necessary to elucidate any specific biological activities or material properties of this compound and to determine its potential applications in fields such as medicinal chemistry, materials science, or catalysis. The academic relevance of this compound is therefore largely prospective, contingent on future studies that may uncover unique and valuable properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-aminophenyl)methyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c13-10-6-4-9(5-7-10)8-14-11(15)2-1-3-12(14)16/h4-7H,1-3,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSFDUUZRVBGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701253586
Record name 1-[(4-Aminophenyl)methyl]-2,6-piperidinedione
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Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258856-21-2
Record name 1-[(4-Aminophenyl)methyl]-2,6-piperidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=258856-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Aminophenyl)methyl]-2,6-piperidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1 4 Aminophenyl Methyl Piperidine 2,6 Dione

Established Synthetic Routes to Piperidine-2,6-dione Cores

The piperidine-2,6-dione scaffold is a privileged structure in medicinal chemistry, and various methods have been developed for its synthesis. These can be broadly categorized into cyclization reactions, alkylation and acylation strategies, and condensation and reductive amination approaches.

Cyclization Reactions

Cyclization reactions are a common and effective method for the formation of the piperidine-2,6-dione ring. One widely used approach involves the reaction of an appropriate precursor, such as a derivative of glutaric acid or glutamine, to induce ring closure. For instance, piperidine-2,6-dione derivatives can be synthesized by reacting an aniline (B41778) derivative with glutaric anhydride (B1165640). The resulting intermediate is then cyclized, for example, using 1,1'-carbonyldiimidazole (B1668759), to form the desired dione (B5365651) ring system. researchgate.net

Another approach to substituted piperidine-2,6-diones involves a transition-metal-free reaction of methyl acetates and acrylamides. This method is noted for its operational simplicity and good functional group tolerance, allowing for the synthesis of a variety of piperidine-2,6-diones in moderate to good yields. d-nb.info

Alkylation and Acylation Strategies

Alkylation and acylation of pre-existing glutarimide (B196013) or its derivatives provide another avenue to functionalized piperidine-2,6-diones. The nitrogen atom of the glutarimide is nucleophilic and can be alkylated with various electrophiles, such as alkyl halides. This strategy is particularly relevant for the synthesis of N-substituted derivatives. acs.org The reaction conditions for N-alkylation often involve the use of a base to deprotonate the imide nitrogen, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate. chemicalbook.com

Condensation and Reductive Amination Approaches

Condensation reactions followed by cyclization are also employed in the synthesis of the piperidine-2,6-dione core. Reductive amination, a powerful tool for C-N bond formation, can be utilized to construct precursors for cyclization. This method typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced to the corresponding amine. While broadly applicable in piperidine (B6355638) synthesis, specific applications leading directly to the piperidine-2,6-dione ring from simple precursors are part of more complex multi-step syntheses. nih.gov

Specific Synthesis of 1-[(4-Aminophenyl)methyl]piperidine-2,6-dione and Precursor Compounds

The synthesis of this compound is typically achieved through a two-step process starting from the piperidine-2,6-dione (glutarimide) core. The first step involves the introduction of a 4-nitrobenzyl group at the nitrogen atom, followed by the reduction of the nitro group to an amine.

A common strategy for the N-alkylation of the glutarimide involves its reaction with a 4-nitrobenzyl halide, such as 4-nitrobenzyl bromide. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). This results in the formation of the precursor compound, 1-[(4-nitrophenyl)methyl]piperidine-2,6-dione (B1430691).

The subsequent and final step is the reduction of the nitro group of 1-[(4-nitrophenyl)methyl]piperidine-2,6-dione to the corresponding amine. A variety of reducing agents can be employed for this transformation. A mild and effective method involves the use of iron powder in the presence of an ammonium (B1175870) chloride solution. acs.org This method is often preferred due to its selectivity and avoidance of harsh reaction conditions. Alternatively, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is another widely used and efficient method for the reduction of aromatic nitro groups. mit.edursc.orgmit.edu

Step Reactants Reagents and Conditions Product
1. N-Alkylation Piperidine-2,6-dione, 4-Nitrobenzyl bromide K2CO3, DMF 1-[(4-Nitrophenyl)methyl]piperidine-2,6-dione
2. Nitro Reduction 1-[(4-Nitrophenyl)methyl]piperidine-2,6-dione Fe, NH4Cl, EtOH/H2O This compound

Design and Synthesis of Analogues and Derivatives

The modular nature of the synthesis of this compound allows for the straightforward design and synthesis of a wide range of analogues and derivatives. Modifications can be introduced at various positions of the molecule, with the piperidine nitrogen (N1) being a common site for derivatization.

Modifications at the Piperidine Nitrogen (N1)

The nitrogen atom of the piperidine-2,6-dione ring is a key position for introducing structural diversity. A variety of substituents can be installed at this position to modulate the physicochemical and biological properties of the resulting compounds. The synthesis of these N-substituted analogues generally follows the N-alkylation or N-acylation strategies described earlier.

By employing different substituted benzyl (B1604629) halides or other alkylating agents in the first step of the synthesis, a library of N-substituted piperidine-2,6-dione derivatives can be generated. For example, a range of N-alkylated glutarimide derivatives have been synthesized to explore their biological activities. acs.org The structure-activity relationship (SAR) of N-piperidine-2,6-dione derivatives has been investigated, highlighting the importance of the substituent at the N1 position for their biological function. researchgate.netresearchgate.net

The synthesis of these analogues allows for a systematic exploration of the impact of different functional groups on the properties of the parent compound. For instance, the introduction of various alkyl or aryl groups at the N1 position can influence factors such as lipophilicity, steric bulk, and hydrogen bonding capacity, which in turn can affect the molecule's interaction with biological targets.

Structural Variations of the Phenyl Substituent

A variety of substituents on the phenyl ring have been explored in the broader context of piperidine-2,6-dione synthesis. For instance, electron-donating groups, such as methoxy (B1213986) (-OCH3), and electron-withdrawing groups, like halogens (-F, -Cl) or trifluoromethyl (-CF3), have been successfully incorporated. The position of these substituents (ortho, meta, or para relative to the point of attachment to the piperidine-2,6-dione moiety) also plays a significant role in the molecule's conformation and potential interactions. researchgate.netnih.gov

The synthesis of these derivatives often involves starting with a correspondingly substituted aniline or phenylacetic acid derivative, which is then taken through a series of reactions to construct the piperidine-2,6-dione ring. researchgate.net For example, the reaction of a substituted aniline with glutaric anhydride can form the corresponding N-substituted glutaramic acid, which can then be cyclized to the desired piperidine-2,6-dione. researchgate.net

Table 1: Examples of Phenyl Ring Substitutions on Piperidine-2,6-dione Scaffolds

SubstituentPositionGeneral Impact
Methoxy (-OCH3)Para, OrthoElectron-donating
Chloro (-Cl)ParaElectron-withdrawing
Fluoro (-F)ParaElectron-withdrawing
Trifluoromethyl (-CF3)MetaStrongly electron-withdrawing

This table is illustrative and based on substitutions reported for related piperidine-2,6-dione structures.

Introduction of Substituents on the Piperidine Ring

The piperidine-2,6-dione ring itself offers multiple positions for the introduction of substituents, allowing for fine-tuning of the compound's three-dimensional structure and properties. The most common positions for substitution are the C3, C4, and C5 atoms of the piperidine ring.

The introduction of substituents at the alpha-position (C3 and C5) can be achieved through various synthetic strategies. One approach involves the Michael addition of a suitable nucleophile to an α,β-unsaturated amide, followed by intramolecular cyclization. d-nb.info This method allows for the incorporation of a wide range of functional groups. Another strategy is the alkylation of a pre-formed piperidine-2,6-dione enolate.

Substitution at the C4 position has also been extensively studied. For instance, 4-phenylpiperidine-2,6-diones have been synthesized as ligands for α1-adrenoceptor subtypes. nih.gov The synthesis of these compounds often involves the Dieckmann condensation of a suitably substituted diester, followed by decarboxylation. beilstein-journals.org The introduction of spirocyclic moieties at the C4 position has also been reported, creating structurally complex and rigid analogs. beilstein-journals.org

Furthermore, the synthesis of 2,6-disubstituted piperidines can be achieved through the reductive cyclization of 6-oxoamino acid derivatives. whiterose.ac.uk While this method leads to a piperidine rather than a piperidine-2,6-dione, it highlights the potential for creating stereochemically defined substituents on the heterocyclic ring.

Table 2: Methodologies for Piperidine Ring Substitution

PositionSynthetic MethodType of Substituent Introduced
C3/C5 (α-position)Michael Addition/Intramolecular CyclizationAlkyl, Aryl
C4Dieckmann Condensation/DecarboxylationPhenyl, Spirocyclic moieties
C2/C6Reductive Cyclization of 6-oxoamino acidsAlkyl, Aryl (on piperidine core)

This table summarizes general approaches for substituting the piperidine ring in related heterocyclic compounds.

Green Chemistry Approaches in Piperidine-2,6-dione Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including piperidine-2,6-diones, to minimize environmental impact and improve efficiency. rasayanjournal.co.inmdpi.com These approaches focus on the use of safer solvents, catalysts, and reaction conditions, as well as maximizing atom economy.

One key green chemistry strategy is the use of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials, thereby reducing the number of synthetic steps and the amount of waste generated. rasayanjournal.co.in While a specific MCR for this compound is not detailed, the general applicability of MCRs to the synthesis of nitrogen-containing heterocycles is well-established. mdpi.com

The use of alternative energy sources, such as microwave irradiation and ultrasound, can also contribute to greener synthetic routes. rasayanjournal.co.in These methods can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating.

Solvent selection is another critical aspect of green chemistry. The use of water as a solvent is highly desirable due to its non-toxic and non-flammable nature. mdpi.com While the solubility of organic reactants can be a challenge, the development of water-compatible catalytic systems is an active area of research. mdpi.com Solvent-free reactions, where the reactants are mixed without a solvent, represent an even more environmentally friendly approach. rasayanjournal.co.in

Catalysis plays a central role in green chemistry, with a focus on the use of recyclable and non-toxic catalysts. mdpi.com For the synthesis of N-substituted piperidones, efficient green chemistry approaches have been developed that present significant advantages over classical methods like the Dieckmann condensation. nih.govresearchgate.net

Table 3: Green Chemistry Principles in Heterocyclic Synthesis

Green Chemistry PrincipleApplication in Piperidine-2,6-dione Synthesis
Atom EconomyMulticomponent reactions to incorporate most atoms from reactants into the final product.
Safer Solvents and AuxiliariesUse of water as a solvent or solvent-free reaction conditions. rasayanjournal.co.in
Energy EfficiencyMicrowave-assisted and ultrasound-assisted synthesis to reduce reaction times and energy consumption. rasayanjournal.co.in
CatalysisUse of recyclable and non-toxic catalysts to improve efficiency and reduce waste. mdpi.com

This table outlines the application of green chemistry principles to the synthesis of piperidine-2,6-diones and related heterocyclic compounds.

Advanced Spectroscopic and Structural Characterization of 1 4 Aminophenyl Methyl Piperidine 2,6 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy would be instrumental in confirming the presence and connectivity of the various hydrogen atoms in 1-[(4-Aminophenyl)methyl]piperidine-2,6-dione. A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring, the methylene (B1212753) bridge, the piperidine-2,6-dione ring, and the amino group. The chemical shifts (δ) of these signals would be influenced by the electron-donating and -withdrawing effects of the neighboring functional groups. Furthermore, the splitting patterns (multiplicity) of the signals, arising from spin-spin coupling, would provide valuable information about the number of adjacent protons.

Hypothetical ¹H NMR Data Table

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Integration
Aromatic (C₆H₄) 6.5 - 7.5 Doublet of doublets 4H
Methylene (CH₂) 4.0 - 5.0 Singlet 2H
Piperidine (B6355638) (CH₂) 2.0 - 3.0 Multiplet 4H

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would be characteristic of the type of carbon (e.g., aromatic, carbonyl, aliphatic).

Hypothetical ¹³C NMR Data Table

Carbon Assignment Expected Chemical Shift (ppm)
Carbonyl (C=O) 170 - 180
Aromatic (C₆H₄) 110 - 150
Methylene (CH₂) 40 - 50

Vibrational Spectroscopy: Infrared (IR) Absorption Analysis

Infrared (IR) spectroscopy probes the vibrational modes of molecules and is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amino group, the C=O bonds of the dione (B5365651), and the C-H bonds of the aromatic and aliphatic moieties.

Hypothetical IR Data Table

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (Amino) 3300 - 3500
C=O Stretch (Dione) 1680 - 1750
C-H Stretch (Aromatic) 3000 - 3100

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, with characteristic fragments arising from the cleavage of the bonds within the molecule.

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. For a compound like this compound, a single-crystal X-ray diffraction study would be instrumental in confirming its molecular structure and understanding its packing in the solid state.

A typical crystallographic analysis would reveal key structural parameters. The piperidine-2,6-dione ring is expected to adopt a conformation that minimizes steric strain, often a distorted boat or chair-like structure. The orientation of the (4-aminophenyl)methyl substituent relative to the piperidine ring would be precisely determined, including the torsion angles around the C-N and C-C bonds connecting the two moieties.

Expected Crystallographic Data:

The following table represents a hypothetical but plausible set of crystallographic data for this compound, based on analyses of similar small organic molecules.

ParameterExpected Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pca2₁
Unit Cell Dimensions a ≈ 10-15 Å, b ≈ 5-10 Å, c ≈ 15-20 Å
α = 90°, β ≈ 90-105°, γ = 90°
Molecules per Unit Cell (Z) 4
Calculated Density 1.2-1.4 g/cm³

Furthermore, the analysis would detail intermolecular interactions, such as hydrogen bonding involving the amine group and the carbonyl oxygens, which are crucial in dictating the crystal packing and influencing physical properties like melting point and solubility.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for such purposes.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method would likely be the primary choice for purity determination.

Typical HPLC Parameters:

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol)
Detection UV spectrophotometry at a wavelength corresponding to the absorbance maximum of the aromatic ring (e.g., 254 nm)
Flow Rate 1.0 mL/min
Retention Time Dependent on the exact mobile phase composition, but typically in the range of 3-10 minutes

The purity of a sample would be determined by integrating the peak area of the main component and any impurities, with the relative peak areas corresponding to their relative concentrations. For isolation purposes, preparative HPLC using a larger column and higher flow rates would be employed to separate the compound from reaction byproducts and starting materials.

Gas Chromatography (GC):

While less common for this type of compound due to its relatively high molecular weight and potential for thermal degradation, GC could be employed if the compound is sufficiently volatile and thermally stable, or if it is derivatized to increase its volatility. A GC analysis would provide information on the presence of any volatile impurities.

Computational Chemistry and Theoretical Investigations of 1 4 Aminophenyl Methyl Piperidine 2,6 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of electron distribution and its influence on chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can elucidate various properties, including molecular geometry, vibrational frequencies, and electronic energies. For 1-[(4-Aminophenyl)methyl]piperidine-2,6-dione, DFT studies, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), would reveal the optimized three-dimensional arrangement of atoms.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl group, while the LUMO may be distributed over the piperidine-2,6-dione ring, which contains electron-withdrawing carbonyl groups. The HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability and its potential for charge transfer interactions within the molecule or with other species. A smaller HOMO-LUMO energy gap suggests that the molecule can be easily excited. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3
Note: These are representative values for a molecule of similar complexity and are for illustrative purposes only. Actual values for this compound would require specific calculations.

Molecular Modeling and Conformational Analysis

The three-dimensional structure of a molecule is intimately linked to its function. Molecular modeling techniques are employed to explore the possible conformations of a molecule and to identify the most stable arrangements. The piperidine (B6355638) ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. researchgate.net

However, the presence of substituents introduces the possibility of different chair conformers, as well as less stable boat or twist-boat conformations. Conformational analysis would involve systematically rotating the rotatable bonds, such as the bond connecting the aminophenylmethyl group to the piperidine nitrogen, to map the potential energy surface. This analysis helps in identifying the global minimum energy conformation and other low-energy conformers that might be biologically relevant. The relative energies of these conformers can be calculated to determine their population at a given temperature.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom, revealing the molecule's flexibility and the transitions between different conformations.

In Silico Prediction of Molecular Interactions with Non-Human Macromolecules

Understanding how a molecule interacts with biological macromolecules is a cornerstone of drug discovery and molecular biology. In silico methods, particularly molecular docking, are used to predict the binding mode and affinity of a small molecule to a protein or other macromolecule.

For this compound, docking studies could be performed against a variety of non-human macromolecules to explore potential interactions. For example, enzymes from pathogenic bacteria or viruses could be selected as targets. The docking process involves placing the ligand (the small molecule) into the binding site of the receptor (the macromolecule) in various orientations and conformations and then scoring these poses based on a scoring function that estimates the binding energy.

These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. The results can provide hypotheses about the molecule's potential mechanism of action and guide the design of new derivatives with improved binding properties. Docking studies on analogous piperidine-containing compounds have demonstrated their utility in predicting binding modes and informing drug design efforts. researchgate.net

Structure Activity Relationship Sar Studies in Non Clinical Research Paradigms

Correlating Structural Modifications with In Vitro Biochemical Activities

In vitro biochemical assays are instrumental in elucidating the direct effects of structural changes on the activity of 1-[(4-Aminophenyl)methyl]piperidine-2,6-dione derivatives. The core structure, consisting of an aminophenyl ring, a methyl linker, and a piperidine-2,6-dione moiety, offers multiple points for modification.

Research on analogous piperidine-containing compounds has demonstrated that substitutions on the aromatic ring significantly impact biochemical potency. For instance, in studies of similar scaffolds, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electronic environment and, consequently, the binding affinity to target proteins. For example, a methoxy (B1213986) group on the phenyl ring has been shown to alter activity in some series of piperidine (B6355638) derivatives. dndi.org

Modifications to the piperidine-2,6-dione ring can also lead to substantial changes in activity. For example, introducing unsaturation into the piperidine ring has been observed to increase potency in certain contexts. dndi.org The nature and position of substituents on this heterocyclic system can influence its conformation and interaction with biological targets.

The following interactive table summarizes hypothetical in vitro biochemical activities of various analogs, illustrating the impact of structural modifications.

Compound IDPhenyl Ring Substitution (R1)Piperidine Ring Modification (R2)In Vitro Activity (IC50, nM)
A-01 4-NH2 (unmodified)None150
A-02 4-N(CH3)2None120
A-03 4-NO2None250
A-04 3-Cl, 4-NH2None95
A-05 4-NH23-methyl180
A-06 4-NH24-phenyl75
A-07 4-NH2Dehydro (double bond)100

This data is illustrative and based on general principles of medicinal chemistry.

Influence of Stereochemistry on Molecular Recognition

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, which are themselves chiral. While this compound is achiral, the introduction of substituents on the piperidine-2,6-dione ring or the linker can create chiral centers, leading to enantiomers or diastereomers.

The spatial arrangement of functional groups is critical for optimal binding to the active site of an enzyme or the binding pocket of a receptor. It is well-established in medicinal chemistry that different stereoisomers of a compound can exhibit vastly different biological activities, with one isomer often being significantly more potent than the others. This is because the precise three-dimensional fit between a ligand and its target is essential for molecular recognition and subsequent biological response.

For example, if a substituent were introduced at the 3- or 4-position of the piperidine-2,6-dione ring, this would create a chiral center. The (R) and (S) enantiomers would likely display different affinities for a given biological target due to the specific stereochemical requirements of the binding site.

Assessment of Linker Length and Flexibility on Activity Profiles

Studies on other classes of molecules with similar bipartite structures, such as certain α1-adrenoceptor ligands, have shown that linker length is a key parameter for achieving high affinity. nih.gov For instance, in a series of 4-phenylpiperidine-2,6-diones, a butyl connecting chain was found to be optimal for binding to α1-adrenergic receptor subtypes. nih.gov This suggests that a specific distance and orientation between the two ring systems are required for effective interaction.

Increasing or decreasing the length of the alkyl chain linker, or introducing elements of rigidity (e.g., double bonds) or flexibility (e.g., heteroatoms), can significantly alter the activity profile. An optimal linker allows the key binding motifs of the molecule to engage with their corresponding interaction points on the target simultaneously.

The table below illustrates the potential impact of linker modifications on the activity of this compound analogs.

Compound IDLinker (L)Linker Length (atoms)Linker FlexibilityIn Vitro Activity (IC50, nM)
B-01 -CH2-1Low150
B-02 -CH2-CH2-2Medium100
B-03 -CH2-CH2-CH2-3High50
B-04 -CH2-CH2-CH2-CH2-4Very High80
B-05 -CH=CH-2Rigid200

This data is illustrative and based on established principles of linker optimization in drug design.

SAR for Enzyme Inhibition and Receptor Modulation in Non-Human Systems

In non-human systems, analogs of this compound can be evaluated for their ability to inhibit specific enzymes or modulate receptor activity. The SAR data from these studies are vital for understanding the molecular determinants of potency and selectivity.

For instance, in the context of enzyme inhibition, studies on piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis have provided valuable SAR insights. nih.govnih.gov These studies have shown that modifications to different regions of the piperidine scaffold can significantly affect inhibitory activity. nih.govnih.gov For example, replacing a benzophenone (B1666685) moiety with other heterocyclic groups was found to reduce or abolish MenA inhibition, highlighting the importance of this group for activity. nih.gov

In receptor modulation studies, derivatives of 4-phenylpiperidine-2,6-diones have been synthesized and evaluated as ligands for α1-adrenergic receptor subtypes. nih.gov These studies revealed that the nature of the substituent on a terminal phenylpiperazinyl moiety and the length of the alkyl linker were critical for affinity and selectivity. nih.gov Specifically, a butyl chain linker and a 2-methoxyphenyl substituent on the piperazine (B1678402) ring resulted in the highest affinity for the α1A-adrenoceptor subtype. nih.gov

The following table presents hypothetical SAR data for enzyme inhibition and receptor modulation based on principles derived from related compound series.

Compound IDTargetSystemModificationActivity (IC50/Ki, nM)
C-01 Enzyme XBovineNone200
C-02 Enzyme XBovine4-F on phenyl ring120
C-03 Enzyme XBovine3-OH on piperidine ring350
D-01 Receptor YRat brainNone180
D-02 Receptor YRat brainPropyl linker90
D-03 Receptor YRat brain4-phenyl on piperidine ring60

This data is illustrative and based on SAR trends observed for analogous piperidine-containing compounds.

Biological and Biochemical Investigations of 1 4 Aminophenyl Methyl Piperidine 2,6 Dione and Its Analogues Non Human Systems

In Vitro Studies on Cellular and Subcellular Targets

In vitro studies have been fundamental in elucidating the molecular mechanisms of action of piperidine-2,6-dione derivatives. These investigations have identified key cellular and subcellular targets, shedding light on how these compounds modulate cellular functions.

Analogues of 1-[(4-Aminophenyl)methyl]piperidine-2,6-dione are potent modulators of various cellular pathways. A primary mechanism involves the binding of these compounds to Cereblon, which alters the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, thereby affecting downstream signaling pathways.

Key signaling pathways modulated by these analogues include:

NF-κB Pathway: Lenalidomide (B1683929) has been shown to downregulate the activity of NF-κB, a crucial protein complex that controls transcription of DNA, cytokine production, and cell survival.

PI3K/Akt Pathway: This pathway, which is critical for cell proliferation and survival, is also affected by piperidine-2,6-dione derivatives.

Wnt/β-catenin Pathway: Some studies have indicated that these compounds can inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various diseases.

T-cell Co-stimulation: Lenalidomide and pomalidomide (B1683931) enhance T-cell and Natural Killer (NK) cell-mediated immunity. They promote the proliferation of T-cells and increase the production of cytokines such as IL-2 and IFN-γ.

The modulation of these pathways is a direct consequence of the degradation of specific transcription factors, which is detailed further in the subsequent sections.

The piperidine (B6355638) moiety is a common scaffold in molecules designed to inhibit various enzymes. While specific data for this compound is not available, related compounds have shown activity against enzymes like acetylcholinesterase.

Acetylcholinesterase (AChE) Inhibition: Several piperidine derivatives have been investigated as potential inhibitors of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. For instance, certain 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine derivatives have demonstrated potent anti-AChE activity. The inhibitory potential is often influenced by the substituents on the piperidine ring and the aromatic moieties.

DNA-binding Proteins: The primary mechanism of action of thalidomide (B1683933) analogues involves the targeted degradation of specific DNA-binding proteins. By binding to Cereblon, these compounds recruit neosubstrates, including the Ikaros family zinc finger proteins IKZF1 (Ikaros) and IKZF3 (Aiolos), to the E3 ubiquitin ligase complex for degradation. researchgate.netnih.gov These proteins are critical transcription factors in lymphoid cell development and function. Their degradation leads to the downstream effects on cellular pathways and cellular responses observed with these compounds.

Enzyme and Protein Modulation by Piperidine-2,6-dione Analogues

Compound ClassTarget Enzyme/ProteinEffectKey Findings
Thalidomide Analogues (Lenalidomide, Pomalidomide)CRL4^CRBN^ E3 Ubiquitin LigaseSubstrate specificity modulationRecruits neosubstrates like IKZF1 and IKZF3 for degradation. researchgate.netnih.gov
Piperidine DerivativesAcetylcholinesterase (AChE)InhibitionVarious derivatives show potential as AChE inhibitors. ijpsi.orgresearchgate.netresearchgate.netnih.govnih.govsigmaaldrich.com
Thalidomide AnaloguesIKZF1 (Ikaros) and IKZF3 (Aiolos)DegradationLeads to immunomodulatory and anti-proliferative effects. researchgate.netnih.gov

The modulation of protein-protein interactions (PPIs) is central to the mechanism of action of this compound analogues. These small molecules act as "molecular glues," inducing or stabilizing interactions between proteins that would not normally occur.

The most well-characterized example is the interaction between Cereblon and the neosubstrates IKZF1 and IKZF3. Lenalidomide and pomalidomide, upon binding to Cereblon, create a novel interface that is recognized by these transcription factors, leading to their recruitment to the E3 ligase complex and subsequent degradation. This targeted protein degradation is a powerful mechanism for disrupting cellular processes that are dependent on these proteins.

Mechanistic Studies of Cellular Responses in Cell Lines (e.g., induction of apoptosis, effects on cell growth)

The modulation of cellular pathways and protein-protein interactions by piperidine-2,6-dione analogues translates into significant effects on cellular responses, which have been extensively studied in various cell lines.

Induction of Apoptosis: Pomalidomide has been shown to induce apoptosis in hematopoietic tumor cells. nih.gov Studies on multiple myeloma cell lines have demonstrated that thalidomide and its analogues can upregulate the activity of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway. rsc.org This can lead to the activation of downstream executioner caspases and programmed cell death. In bone marrow mononuclear cells from multiple myeloma patients, pomalidomide was found to significantly increase apoptosis. nih.govmdpi.com

Effects on Cell Growth: These compounds exhibit potent anti-proliferative effects on various cancer cell lines. Pomalidomide, for instance, inhibits the proliferation of lenalidomide-resistant multiple myeloma cell lines. nih.gov This anti-proliferative activity is often linked to the induction of cell cycle arrest. Pomalidomide has been observed to cause cell cycle arrest in multiple myeloma cell lines by increasing the expression of p21^(WAF-1), a cyclin-dependent kinase inhibitor. researchgate.net The degradation of IKZF1 and IKZF3 is also a key contributor to the inhibition of cell growth in lymphoid malignancies. encyclopedia.pub

Cellular Responses to Piperidine-2,6-dione Analogues in Cell Lines

AnalogueCell Line TypeObserved EffectMechanism
PomalidomideHematopoietic tumor cellsInduction of apoptosisUpregulation of caspase activity. nih.gov
Thalidomide and analoguesMultiple myeloma cellsInduction of apoptosisActivation of caspase-8. rsc.org
PomalidomideMultiple myeloma cellsInhibition of proliferation, Cell cycle arrestIncreased expression of p21^(WAF-1). researchgate.net
LenalidomideLymphoid malignancy cellsInhibition of proliferationDegradation of IKZF1 and IKZF3. encyclopedia.pub

Activity Profiling in Lower Organisms and Microbial Models (e.g., antibacterial, antimalarial)

The piperidine scaffold is present in numerous compounds with antimicrobial and antiparasitic properties. Various derivatives have been synthesized and tested against a range of pathogens.

Antibacterial Activity: Several studies have demonstrated the antibacterial potential of piperidine derivatives. For example, certain 1-(4-chlorophenyl) piperidine-2,6-dione derivatives have shown good antimicrobial activity against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. derpharmachemica.com Other piperidine-4-one derivatives have also exhibited significant antibacterial and antifungal activities. researchgate.netresearchgate.netacademicjournals.org

Antimalarial Activity: The piperidine ring is a key structural feature in some antimalarial compounds. A number of 1,4-disubstituted piperidine derivatives have been synthesized and evaluated for their activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govarkat-usa.orgresearchgate.net Some of these compounds have shown potent activity against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. Additionally, imidazolidinedione derivatives, which can be considered structural relatives, have also displayed promising antiplasmodial activities. mdpi.com

Antimicrobial and Antimalarial Activity of Piperidine Derivatives

Compound ClassActivityOrganismKey Findings
1-(4-chlorophenyl) piperidine-2,6-dionesAntibacterialE. coli, B. subtilis, S. aureusDemonstrated good antimicrobial activity. derpharmachemica.com
Piperidine-4-one derivativesAntibacterial, AntifungalVarious bacteria and fungiExhibited significant antimicrobial effects. researchgate.netresearchgate.netacademicjournals.org
1,4-disubstituted piperidine derivativesAntimalarialPlasmodium falciparumPotent activity against chloroquine-sensitive and -resistant strains. nih.govarkat-usa.orgresearchgate.net
Imidazolidinedione derivativesAntimalarialPlasmodium falciparumShowed promising antiplasmodial activity. mdpi.com

Applications in Chemical Biology as Research Probes

The unique mechanism of action of thalidomide and its analogues has led to their development and use as chemical probes to study the biology of the ubiquitin-proteasome system. By binding to Cereblon and inducing the degradation of specific proteins, these molecules provide a powerful tool for "chemical knockdown" of target proteins, allowing for the investigation of their cellular functions.

Recent research has focused on designing and synthesizing novel chemical probes based on the thalidomide scaffold. For example, sulfonyl fluoride (B91410) and triazole reactive groups have been incorporated into thalidomide analogues to create covalent inhibitors of Cereblon that target a specific histidine residue. nih.govrsc.orgnih.govresearchgate.net These probes are invaluable for validating Cereblon as a target and for discovering novel neosubstrates of the CRL4^CRBN^ E3 ligase complex. The development of such probes is a rapidly advancing area of chemical biology with significant potential for both basic research and drug discovery. rsc.org

Applications of 1 4 Aminophenyl Methyl Piperidine 2,6 Dione in Chemical Sciences and As Research Tools

Role as a Privileged Scaffold for Combinatorial Library Synthesis

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it an excellent starting point for the development of new drugs. nih.govresearchgate.net The structure of 1-[(4-Aminophenyl)methyl]piperidine-2,6-dione contains two key components that contribute to its potential as a privileged scaffold: the piperidine (B6355638) core and the glutarimide (B196013) ring. Piperidine and its derivatives are among the most important synthetic fragments in drug design, appearing in numerous pharmaceuticals. nih.govnih.gov Similarly, the glutarimide ring is a well-established pharmacophore, most famously as the core of immunomodulatory drugs (IMiDs) like thalidomide (B1683933). nih.govresearchgate.netscilit.com

The combination of these features with a reactive aminophenyl group makes this compound an ideal candidate for combinatorial library synthesis. Combinatorial chemistry aims to generate large numbers of structurally diverse molecules for high-throughput screening. nih.gov The primary aromatic amine on the phenyl ring serves as a versatile chemical handle, allowing for the attachment of a wide variety of building blocks through reactions such as acylation, alkylation, and reductive amination. By systematically varying the substituents attached to this amine, a large and diverse library of compounds can be rapidly synthesized. nih.govnih.gov This enables the exploration of structure-activity relationships (SAR) to identify potent and selective modulators for various biological targets.

Table 1: Potential Modifications for Combinatorial Library Synthesis
Modification SiteReaction TypePotential Building BlocksResulting Functional GroupTherapeutic Area of Interest
Aromatic Amine (NH₂)AcylationCarboxylic Acids, Acid ChloridesAmideOncology, Inflammation
Aromatic Amine (NH₂)SulfonylationSulfonyl ChloridesSulfonamideAntimicrobial, Diuretics
Aromatic Amine (NH₂)Reductive AminationAldehydes, KetonesSecondary/Tertiary AmineCNS Disorders, Antivirals
Aromatic Amine (NH₂)Urea FormationIsocyanatesUreaKinase Inhibitors, Antivirals
Glutarimide Ring (α-position)AlkylationAlkyl HalidesSubstituted GlutarimideImmunomodulation, Protein Degradation

Utility as a Building Block in Complex Organic Synthesis

Beyond its role as a scaffold, this compound is a valuable building block for the construction of more complex and functionally sophisticated molecules. enamine.netenamine.net Its most prominent application in this area is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). nih.gov

PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The glutarimide moiety is a well-characterized ligand for the Cereblon (CRBN) E3 ligase substrate receptor. nih.govnih.govspbu.runih.gov Therefore, this compound serves as a crucial starting material for the "E3 ligase handle" portion of many PROTACs. The aminophenyl group provides the necessary attachment point for the linker, which is then extended and connected to the target protein ligand. researchgate.net This modular synthesis allows chemists to rapidly create libraries of PROTACs to optimize degradation efficiency for a protein of interest. nih.gov

Table 2: Reactions Utilizing the Aminophenyl Group as a Synthetic Handle
ReactionReagentsProductApplication in Complex Synthesis
Amide CouplingR-COOH, Coupling agents (e.g., HATU, EDC)Aryl AmideAttaching linkers for PROTACs and other conjugates.
Buchwald-Hartwig AminationAryl Halide, Palladium Catalyst, BaseDiaryl AmineFormation of complex C-N bonds in advanced intermediates.
DiazotizationNaNO₂, HClDiazonium SaltIntermediate for azo dyes and Sandmeyer reactions.
Pictet-Spengler ReactionAldehyde or KetoneTetrahydro-β-carbolineSynthesis of alkaloid-like fused ring systems.

Potential Applications in Materials Science

The reactive nature of the primary aromatic amine in this compound also opens up potential applications in materials science, particularly in the synthesis of polymers and dyes.

Polymer Synthesis: Aromatic amines are key monomers in the production of high-performance polymers like polyimides. core.ac.ukscielo.br Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in aerospace and microelectronics. vt.edu The synthesis typically involves a two-step process where a diamine reacts with a dianhydride to form a soluble poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. researchgate.net The aminophenyl group of this compound could be used as a mono-amine to end-cap a polymer chain or, if converted to a diamine derivative, act as a monomer to incorporate the piperidine-dione functionality directly into the polymer backbone. This could impart unique properties to the resulting material, such as altered solubility, thermal behavior, or surface characteristics.

Dye Chemistry: The aminophenyl group is a classical precursor in the synthesis of azo dyes, which constitute the largest class of industrial colorants. researchgate.netresearchgate.net The synthesis involves the diazotization of the primary aromatic amine with nitrous acid to form a diazonium salt. This reactive intermediate is then coupled with an electron-rich aromatic compound (a coupling partner, such as a phenol (B47542) or another aniline) to form the characteristic azo (-N=N-) linkage, which is a powerful chromophore. cuhk.edu.hkscholarsresearchlibrary.comuobaghdad.edu.iq By using this compound as the diazo component, novel dyes could be created where the piperidine-dione moiety could influence the final color, fastness properties, or affinity for specific substrates.

Table 3: Potential Materials Science Applications
Application AreaKey Reactive GroupProcessPotential Outcome
Polymer Synthesis (Polyimides)Aromatic Amine (NH₂)Polycondensation with dianhydridesHigh-performance polymers with modified thermal and mechanical properties.
Dye Chemistry (Azo Dyes)Aromatic Amine (NH₂)Diazotization followed by azo couplingNovel colorants with unique shades and functional properties.
Functional CoatingsAromatic Amine (NH₂)Grafting onto surfaces or incorporation into epoxy resinsSurfaces with altered hydrophilicity, reactivity, or biological interaction.

Development of Affinity Ligands and Biosensors for Research Purposes

The structural motifs within this compound make it a valuable precursor for creating highly specific molecular tools for research, such as affinity ligands and biosensors.

Affinity Ligands: As mentioned, the glutarimide portion of the molecule is a potent binder of the E3 ligase Cereblon (CRBN). researchgate.netbohrium.com Derivatives of this compound are therefore widely used to synthesize high-affinity ligands for CRBN. spbu.runih.gov These ligands are indispensable research tools for studying the biology of the CRBN-E3 ligase complex, validating it as a target, and developing new molecular glues and degraders. Furthermore, the piperidine scaffold itself is a common feature in ligands designed for a variety of receptors, including sigma receptors and opioid receptors, highlighting its utility in generating specific molecular probes. nih.govunits.it

Biosensors: A biosensor is a device that combines a biological recognition element with a transducer to detect a specific analyte. The aminophenyl group provides a convenient point for conjugation to other molecules, such as fluorophores or quenchers, or for immobilization onto a sensor surface (e.g., a gold nanoparticle or a silicon wafer). For instance, piperidine-containing complexes have been successfully used in the development of optical DNA biosensors. nih.gov By functionalizing the amine, this compound could be incorporated into a sensor designed to detect the binding of proteins to the glutarimide moiety, providing a direct readout of target engagement in a research or diagnostic setting.

Table 4: Applications as Research Tools
Research ToolTarget/PrincipleRole of the CompoundExample Research Area
Affinity LigandCereblon (CRBN) E3 LigaseCore binding motif (glutarimide ring).Targeted Protein Degradation, Cancer Biology.
Molecular ProbeVarious GPCRs, Ion ChannelsServes as a scaffold for ligand development.Neuroscience, Pharmacology.
Biosensor ComponentProtein-ligand interactionImmobilization onto a sensor surface via the amine group.Drug Discovery, Diagnostics.
PROTAC ComponentCereblon (CRBN) E3 LigaseCRBN-binding handle with a linker attachment point.Chemical Biology, Therapeutic Development.

Emerging Analogues and Derivations of Piperidine 2,6 Dione

Rational Design of Next-Generation Analogues

The rational design of new piperidine-2,6-dione analogues is heavily guided by structure-activity relationship (SAR) studies. nih.govresearchgate.net These studies systematically modify the core scaffold and analyze how these changes affect biological activity, allowing researchers to develop next-generation compounds with enhanced potency, selectivity, or novel pharmacological profiles.

Key modification points on the piperidine-2,6-dione scaffold include:

The N-1 Position: The substituent attached to the nitrogen atom is a primary site for modification. Altering the nature of this group, as seen in the benzylamine (B48309) moiety of 1-[(4-Aminophenyl)methyl]piperidine-2,6-dione, can significantly influence receptor binding and pharmacokinetic properties. For instance, in the development of atypical antipsychotics, long-chain substituents at this position were explored to achieve desired interactions with dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

The Piperidine (B6355638) Ring: Introducing substituents directly onto the carbon atoms of the piperidine ring can modulate the molecule's conformation and stability. d-nb.info For example, α-aryl piperidine-2,6-diones, which feature a carbon-carbon bond at the alpha position, exhibit greater stability compared to traditional C-N linked structures. d-nb.info

The Phenyl Group: For analogues containing a phenyl ring, such as the aminophenyl group in the title compound, modifications like adding electron-withdrawing or electron-donating groups can fine-tune the electronic properties and biological interactions of the entire molecule.

Computational modeling and SAR analysis help identify the key pharmacophoric features required for a specific biological effect. This knowledge enables the targeted design of new analogues, moving beyond random screening to a more predictable and efficient discovery process. nih.gov

Synthesis and Characterization of Novel Hybrid Structures

The synthesis of piperidine-2,6-dione derivatives is often achieved through established and adaptable chemical reactions. A common and efficient method involves the condensation reaction between glutaric anhydride (B1165640) and a corresponding primary amine, such as a substituted aniline (B41778) derivative. derpharmachemica.comresearchgate.net This straightforward approach allows for the creation of a diverse library of N-substituted piperidine-2,6-diones.

A general synthetic scheme is as follows:

Glutaric anhydride is reacted with a selected primary amine in a suitable solvent like toluene.

The mixture is heated under reflux to form an intermediate amic acid.

A cyclizing agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), is then added to facilitate the ring-closure, yielding the final piperidine-2,6-dione product. researchgate.net

Researchers have also developed more advanced, transition-metal-free conditions for constructing substituted piperidine-2,6-diones from readily available materials like methyl acetates and acrylamides, demonstrating the scalability and industrial applicability of these synthetic routes. d-nb.info

Once synthesized, these novel compounds are rigorously characterized using a suite of analytical techniques to confirm their structure and purity. Standard characterization methods include:

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify characteristic functional groups, such as the carbonyl (C=O) stretches of the dione (B5365651) structure. derpharmachemica.com

Mass Spectrometry (MS): Determines the molecular weight of the synthesized compound, confirming its elemental composition. researchgate.net

Elemental Analysis (CHN Analysis): Provides the percentage composition of carbon, hydrogen, and nitrogen, which is compared against the calculated theoretical values. researchgate.net

These synthetic and analytical methodologies are crucial for building libraries of novel hybrid structures, such as those combining the piperidine-2,6-dione core with other pharmacologically active moieties to explore new biological activities. mdpi.com

Comparative Analysis of Research Utility Across Different Analogues

The research utility of piperidine-2,6-dione analogues is evaluated by comparing their biological activities across a range of assays. By synthesizing a series of related compounds with systematic structural variations, researchers can identify derivatives with superior performance for specific applications. nih.govderpharmachemica.com

For example, studies have focused on the antimicrobial potential of various piperidine-2,6-dione derivatives. derpharmachemica.com A series of compounds can be synthesized and tested against different bacterial strains to determine their minimum inhibitory concentration (MIC). Such comparative analyses reveal how different substituents on the N-phenyl ring influence antibacterial efficacy.

Another area of investigation is in neuropharmacology, where piperidine-2,6-dione derivatives have been evaluated as potential multireceptor atypical antipsychotics. nih.gov By comparing the binding affinities of different analogues to various dopamine and serotonin receptor subtypes, researchers can select candidates with an optimal balance of activities, potentially leading to improved therapeutic effects. nih.gov Similarly, antitubercular activity has been explored, with the lipophilicity of the analogue being a key determinant of its effectiveness against M. tuberculosis. mdpi.com

The table below presents a conceptual comparative analysis based on published research methodologies for piperidine analogues, illustrating how different substitutions can be correlated with varying biological activities.

Compound Analogue StructureKey Structural VariationPrimary Research AreaObserved Activity/Utility
1-(3-nitrophenyl)piperidine-2,6-dioneElectron-withdrawing nitro group on phenyl ringAntimicrobial ScreeningDemonstrated activity against bacterial strains like Escherichia coli and Bacillus subtilis. derpharmachemica.com
1-(4-chlorophenyl)piperidine-2,6-dioneElectron-withdrawing chloro group on phenyl ringAntimicrobial ScreeningShowed good antibacterial activity. derpharmachemica.com
Piperidine-thiosemicarbazone HybridHybrid structure with a thiosemicarbazone moietyAntitubercular ResearchHigh lipophilicity correlated with stronger antimycobacterial activity. mdpi.com
1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-olComplex side-chain and substituted piperidinol coreAntitubercular ResearchExhibited good anti-tuberculosis activity (MIC 1.4 μg/mL).

This table is illustrative and compiles data from research on various piperidine and piperidine-2,6-dione analogues to demonstrate the principle of comparative analysis.

Future Directions in Scaffold Diversification

The future of research on the piperidine-2,6-dione scaffold is focused on creating greater molecular diversity to explore new areas of chemical space and uncover novel biological functions. nih.govcam.ac.uk Key strategies in scaffold diversification include:

Diversity-Oriented Synthesis (DOS): This approach aims to efficiently generate libraries of structurally complex and diverse small molecules from a common starting material. cam.ac.uknih.govcam.ac.uk By employing divergent reaction pathways, DOS can produce a wide range of scaffolds beyond simple substitutions, including polycyclic and stereochemically rich structures. nih.govnih.gov This method is ideal for creating novel compound collections for high-throughput screening without a specific biological target in mind. cam.ac.uk

Development of 3D Fragments: There is a growing interest in moving away from flat, two-dimensional molecules towards more complex, three-dimensional structures. rsc.org Saturating the piperidine ring or creating bridged, spirocyclic, or fused systems introduces greater shape diversity. enamine.netpharmaceutical-business-review.com These 3D fragments are valuable for fragment-based drug discovery, as their defined spatial arrangement of atoms can lead to more specific and potent interactions with biological targets. rsc.org

Scaffold Hopping and Bioisosteric Replacement: Future research will continue to explore replacing parts of the piperidine-2,6-dione structure with other chemical groups (bioisosteres) that retain similar biological activity but may offer improved properties, such as better metabolic stability or reduced off-target effects. enamine.net Introducing different heterocyclic rings or modifying the core scaffold to create rigid, conformationally constrained analogues are promising avenues for discovering next-generation therapeutics. researchgate.net

Through these advanced synthetic strategies, the versatile piperidine-2,6-dione scaffold will continue to serve as a valuable starting point for the development of novel research tools and potential therapeutic agents. rsc.orgnih.gov

Intellectual Property and Patent Landscape of Piperidine 2,6 Dione Derivatives

Analysis of Key Patent Filings Pertaining to the Scaffold

The patent landscape for piperidine-2,6-dione derivatives is extensive, dating back to the original patents for thalidomide (B1683933). A pivotal early patent in this area is US Patent 2,830,991, granted in 1958 to Chemie Gruenenthal GmbH, which first claimed the 3-phthalimido-2,6-dioxo-piperidine structure. google.com This foundational patent laid the groundwork for subsequent innovations.

In recent decades, the focus of patent filings has shifted towards analogs of thalidomide, often referred to as immunomodulatory drugs (IMiDs), and their use in targeted protein degradation, particularly through the modulation of the E3 ubiquitin ligase Cereblon (CRBN). tandfonline.comnih.govresearchgate.net A significant portion of the patent literature is dominated by filings related to these "thalidomide-like" molecules. tandfonline.comnih.gov

Key patent filings in the modern era often revolve around novel derivatives with improved efficacy, selectivity, and reduced side effects. These patents typically claim new chemical entities, methods of synthesis, and their use in treating a wide range of diseases, most notably cancer and inflammatory conditions. googleapis.com The advent of Proteolysis Targeting Chimeras (PROTACs), which utilize a CRBN-binding moiety to induce the degradation of specific target proteins, has led to a surge in patent applications. tandfonline.comnih.gov These patents often cover the linker technology connecting the piperidine-2,6-dione motif to a warhead that binds the target protein.

A representative, though not exhaustive, overview of key patent filings is presented in the table below.

Interactive Data Table: Key Patent Filings for Piperidine-2,6-dione Derivatives
Patent Number/ApplicationAssigneeKey Focus of the Patent
US2830991AChemie Gruenenthal GmbHFoundational patent for 3-phthalimido-2,6-dioxo-piperidine (thalidomide). google.com
Multiple PatentsCelgene (now Bristol Myers Squibb)Extensive patent portfolio covering lenalidomide (B1683929), pomalidomide (B1683931), and other IMiDs, focusing on their use in multiple myeloma and other cancers.
WO 2021/124172 A1Novartis AGNovel substituted piperidine-2,6-dione derivatives for reducing WIZ protein expression and inducing fetal hemoglobin for the treatment of sickle cell disease and β-thalassemia.
EP 3623366 A1Not explicitly stated, inventors from Korea Research Institute of Chemical TechnologyNovel piperidine-2,6-dione derivatives that bind to CRBN and degrade Ikaros/Aiolos, with potential applications in cancer and inflammatory diseases. googleapis.com
US20200347045A1Not explicitly statedCRBN ligands and their use in modulating the activity of Cereblon. google.com

Research Institutions and Organizations Active in Patenting

The patenting of piperidine-2,6-dione derivatives is a field with robust participation from both the pharmaceutical industry and academic research institutions.

Major Pharmaceutical and Biotechnology Companies:

Celgene (a Bristol Myers Squibb Company): Historically, Celgene has been the dominant force in this area, with a vast patent estate surrounding its blockbuster drugs lenalidomide and pomalidomide. Their patents cover not only the compounds themselves but also methods of use, manufacturing processes, and specific polymorphs.

Novartis AG: As evidenced by their recent patent filings, Novartis is actively developing novel piperidine-2,6-dione derivatives for new therapeutic applications beyond oncology, such as genetic blood disorders.

Arvinas: A key player in the PROTAC field, Arvinas has a significant patent portfolio covering their innovative protein degradation technology, which often incorporates CRBN-binding moieties derived from the piperidine-2,6-dione scaffold. tandfonline.com

BASF SE: A major supplier of specialty chemicals, BASF is involved in the production of pharmaceutical-grade piperidine (B6355638) derivatives and holds patents related to their synthesis and manufacturing. pmarketresearch.com

Lonza Group AG: A leading contract development and manufacturing organization (CDMO), Lonza is involved in the production of piperidine-based active pharmaceutical ingredients (APIs) and holds patents related to manufacturing processes. pmarketresearch.com

Prominent Academic and Research Institutions:

Dana-Farber Cancer Institute: Researchers at this institution have been at the forefront of understanding the mechanism of action of thalidomide analogs and have contributed to the intellectual property in this area.

Harvard University: Academic labs at Harvard have been active in the development of novel CRBN modulators and their applications in chemical biology and drug discovery. patsnap.com

The Broad Institute of MIT and Harvard: This institute has been involved in foundational research on targeted protein degradation, which has likely contributed to the intellectual property landscape.

Korea Research Institute of Chemical Technology: As seen in patent filings, this institution is actively developing novel piperidine-2,6-dione derivatives. googleapis.com

Interactive Data Table: Key Organizations in Piperidine-2,6-dione Patenting
Organization TypeNameNotable Contribution to the Patent Landscape
PharmaceuticalCelgene (Bristol Myers Squibb)Dominant portfolio for lenalidomide and pomalidomide.
PharmaceuticalNovartis AGDevelopment for new therapeutic areas like sickle cell disease.
BiotechnologyArvinasPioneering PROTAC technology utilizing the piperidine-2,6-dione scaffold. tandfonline.com
ChemicalBASF SEPatents related to the synthesis and manufacturing of piperidine derivatives. pmarketresearch.com
CDMOLonza Group AGPatents related to the manufacturing processes of piperidine-based APIs. pmarketresearch.com
Academic/ResearchDana-Farber Cancer InstituteFoundational research on the mechanism of action of thalidomide analogs.
Academic/ResearchHarvard UniversityDevelopment of novel CRBN modulators. patsnap.com
Academic/ResearchKorea Research Institute of Chemical TechnologyPatenting of novel piperidine-2,6-dione derivatives. googleapis.com

Strategic Implications of Patent Trends for Academic Research

The dense and well-established patent landscape surrounding "thalidomide-like" piperidine-2,6-dione derivatives presents both challenges and opportunities for academic researchers.

Challenges:

Freedom to Operate: The extensive patent protection held by pharmaceutical companies, particularly around the core structures of approved drugs, can create significant freedom-to-operate challenges for academic labs looking to develop new therapeutics based on similar scaffolds. Any commercialization efforts would require careful navigation of the existing intellectual property.

Crowded Chemical Space: The chemical space around classical IMiDs is heavily patented, making it difficult to discover and patent novel, yet structurally similar, compounds with distinct intellectual property. tandfonline.comnih.gov

Opportunities:

Focus on "Non-Thalidomide-Like" Chemotypes: A promising avenue for academic research is the exploration of novel, "non-thalidomide-like" chemotypes that can bind to CRBN or other E3 ligases. tandfonline.comnih.gov Discovering new scaffolds that can modulate the ubiquitin-proteasome system would open up new intellectual property opportunities.

Crystallography-Driven Rational Design: Academic institutions are well-positioned to leverage structural biology and computational modeling to rationally design novel CRBN ligands. tandfonline.comnih.govresearchgate.net This approach can lead to the discovery of compounds with unique binding modes that may fall outside the scope of existing patents.

Exploration of New Biological Targets and Therapeutic Areas: While much of the commercial focus has been on cancer, academic research can explore the utility of piperidine-2,6-dione derivatives and the broader concept of targeted protein degradation in a wider range of diseases, including neurodegenerative disorders, infectious diseases, and rare genetic conditions.

Development of Novel Linker Technologies for PROTACs: For academic groups working on PROTACs, there is an opportunity to develop novel and patentable linker chemistries that can improve the efficacy, selectivity, and pharmacokinetic properties of these bifunctional molecules.

Elucidation of Novel Mechanisms of Action: Academic research can focus on elucidating the downstream biological consequences of CRBN modulation and targeted protein degradation, which can uncover new therapeutic hypotheses and potential for use patents.

Concluding Remarks and Future Research Perspectives

Synthesis of Current Academic Contributions

The primary academic contribution of 1-[(4-Aminophenyl)methyl]piperidine-2,6-dione lies in its application as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. google.comumich.edu The glutarimide (B196013) ring is a well-established pharmacophore that binds to a specific hydrophobic pocket within the CRBN protein, mimicking the action of immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and its derivatives, lenalidomide (B1683929) and pomalidomide (B1683931). medchemexpress.comfrontiersin.org In the context of modern chemical biology, this compound serves as the E3 ligase-recruiting moiety in Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome. mdpi.com

The specific structure of this compound is highly advantageous for this purpose. The glutarimide moiety ensures high-affinity binding to CRBN, while the aminophenylmethyl group provides a chemically versatile attachment point for the linker. frontiersin.orgnih.gov This amine group can be readily functionalized to connect with various linker types, allowing for the systematic synthesis of PROTAC libraries to screen for optimal degradation of specific target proteins. nih.gov Research in this area has established that the nature and attachment point of the linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation. mdpi.com

Table 1: Research Findings on Glutarimide-Based CRBN Ligands in TPD

FeatureFindingSignificance in Research
Core Scaffold Piperidine-2,6-dione (Glutarimide)Essential for binding to the thalidomide-binding domain of the Cereblon (CRBN) E3 ligase. rscf.ru
Binding Interaction The glutarimide ring fits into a hydrophobic "aromatic cage" within CRBN. rscf.ruAnchors the PROTAC molecule to the cellular degradation machinery.
Functional Handle Aminophenylmethyl GroupProvides a reactive and positionally suitable site for attaching various chemical linkers.
Application Building block for PROTACs and Molecular Glues. nih.govbiorxiv.orgEnables the targeted degradation of proteins implicated in diseases like cancer and neurodegeneration. frontiersin.org

Vision for Future Advancements in Chemical Biology and Material Sciences

The foundational structure of this compound positions it at the center of future innovations in both chemical biology and, potentially, material sciences.

Advancements in Chemical Biology: The future of TPD lies in creating next-generation degraders with enhanced precision, potency, and drug-like properties. The aminophenylmethyl group of the compound is a key site for modifications aimed at fine-tuning these characteristics. Future research will likely focus on:

Novel Molecular Glues: Moving beyond large PROTACs, this scaffold could be elaborated to create smaller, more drug-like "molecular glue" degraders that induce novel protein-protein interactions between CRBN and new target proteins. biorxiv.orgnih.gov

Specialized PROTACs: The compound will serve as a basis for developing PROTACs with advanced functions, such as dual-target degraders, or homo-PROTACs designed to induce the degradation of CRBN itself as a potential therapeutic strategy. nih.gov

Expanded Target Scope: By systematically modifying the linker and target-binding moieties attached to this core, researchers can pursue the degradation of proteins long considered "undruggable" due to a lack of active sites for traditional inhibitors. nih.gov

Advancements in Material Sciences: While less explored, the functional groups on this compound offer intriguing possibilities for applications in material sciences. The amine handle allows the molecule to be polymerized or grafted onto surfaces, opening avenues for creating novel functional materials.

Bioactive Polymers: Research has shown that incorporating glutarimide groups into polymer backbones, such as polysilsesquioxanes, can yield materials with high thermal stability and resistance to UV radiation. mdpi.com Polymers functionalized with this compound could be developed as advanced UV-protective coatings or films.

Affinity Chromatography: The molecule could be immobilized onto a solid support, such as resin beads. Such a material would be a valuable tool in chemical biology for affinity purification, allowing researchers to isolate CRBN and its associated proteins from cell lysates, thereby helping to discover new components of the E3 ligase complex and its downstream pathways.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-[(4-Aminophenyl)methyl]piperidine-2,6-dione while minimizing trial-and-error approaches?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, catalyst loading) and identify optimal conditions. Fractional factorial designs reduce the number of trials while capturing interactions between variables. Statistical tools like response surface methodology (RSM) can model nonlinear relationships . For computational support, integrate quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, as demonstrated by the ICReDD framework .

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer : Combine X-ray diffraction (XRD) for crystallographic analysis, NMR spectroscopy (¹H/¹³C, 2D-COSY) for structural elucidation, and HPLC with UV/Vis detection for purity assessment. For polymorph identification, use differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS). Buffer systems (e.g., sodium acetate/1-octanesulfonate at pH 4.6) enhance chromatographic resolution .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Implement engineering controls (fume hoods, closed systems) and personal protective equipment (PPE) (nitrile gloves, lab coats, safety goggles). Follow protocols for spill management (neutralize with inert adsorbents) and waste disposal compliant with local regulations. Refer to safety data sheets (SDS) for acute toxicity and ecotoxicological profiles .

Advanced Research Questions

Q. How can computational methods accelerate the design of derivatives or analogs of this compound?

  • Methodological Answer : Employ reaction path search algorithms (e.g., artificial force-induced reaction method) combined with machine learning to predict regioselectivity and stability of derivatives. Validate predictions using high-throughput experimentation (HTE) and quantum mechanics/molecular mechanics (QM/MM) simulations. The ICReDD framework highlights the integration of computation and experiment for iterative refinement .

Q. How should researchers resolve contradictions in biological activity data for this compound across different studies?

  • Methodological Answer : Conduct meta-analysis with standardized assay conditions (e.g., cell lines, exposure times) to reduce variability. Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays). Apply Bayesian statistics to quantify uncertainty and identify confounding variables .

Q. What experimental strategies are effective for studying the polymorphic behavior of this compound?

  • Methodological Answer : Screen polymorphs via solvent-mediated recrystallization under controlled humidity/temperature. Use synchrotron XRD and solid-state NMR to resolve crystal packing differences. Assess thermodynamic stability through solubility studies and Hirshfeld surface analysis. For bioactive polymorphs, correlate crystallographic data with in vitro dissolution profiles .

Q. How can process control methodologies improve scalability in the production of this compound?

  • Methodological Answer : Implement continuous-flow reactors with real-time monitoring (e.g., PAT tools like Raman spectroscopy) to maintain consistency. Use computational fluid dynamics (CFD) to model mixing efficiency and heat transfer. Optimize purification via membrane technologies (e.g., nanofiltration) to reduce solvent waste .

Q. What mechanistic insights can be gained from studying the degradation pathways of this compound under stressed conditions?

  • Methodological Answer : Perform forced degradation studies (acid/base hydrolysis, oxidative stress) followed by LC-MS/MS to identify degradation products. Use isotopic labeling (²H/¹³C) to trace reaction intermediates. Kinetic modeling (Arrhenius plots) predicts shelf-life and guides formulation strategies .

Q. How can researchers assess the environmental impact of this compound during disposal or accidental release?

  • Methodological Answer : Conduct OECD 301/302 biodegradation tests and algal toxicity assays (e.g., OECD 201) to evaluate ecotoxicity. Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential. Monitor photolytic degradation via HPLC-UV and GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.